Cas no 53603-96-6 ((3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate)

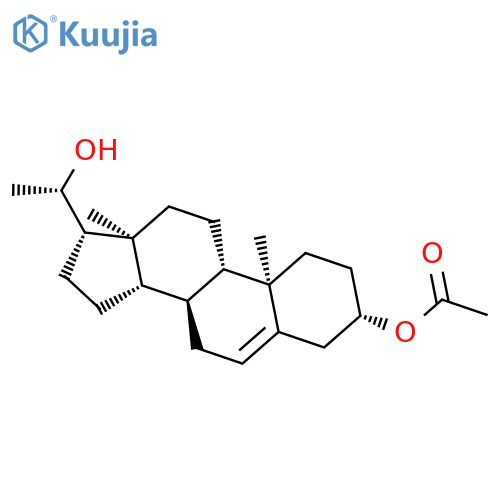

53603-96-6 structure

商品名:(3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate

CAS番号:53603-96-6

MF:C23H36O3

メガワット:360.53014755249

CID:4025816

(3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate 化学的及び物理的性質

名前と識別子

-

- Pregn-5-ene-3,20-diol, 3-acetate, (3b,20S)-

- (3β,20S)-Pregn-5-ene-3,20-diol 3-Acetate

- (3β,?20S)?-Pregn-?5-?ene-?3,?20-?diol 3-?Acetate

- Pregn-5-ene-3,20-diol, 3-acetate, (3β,20S)-

- (3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate

-

- インチ: 1S/C23H36O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h5,14,17-21,24H,6-13H2,1-4H3

- InChIKey: KXWWWRVUYQUXMN-UHFFFAOYSA-N

- ほほえんだ: CC(C1C2(C(C3C(CC2)C2(C(CC(OC(=O)C)CC2)=CC3)C)CC1)C)O

じっけんとくせい

- 密度みつど: 1.09±0.1 g/cm3(Predicted)

- ゆうかいてん: 165-166.5 °C(Solv: acetone (67-64-1))

- ふってん: 457.5±28.0 °C(Predicted)

- ようかいど: 可溶于氯仿、二氯甲烷

- 酸性度係数(pKa): 15.04±0.20(Predicted)

(3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P712315-10mg |

(3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate |

53603-96-6 | 10mg |

$ 374.00 | 2023-09-06 | ||

| TRC | P712315-50mg |

(3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate |

53603-96-6 | 50mg |

$ 1512.00 | 2023-09-06 | ||

| TRC | P712315-25mg |

(3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate |

53603-96-6 | 25mg |

$ 907.00 | 2023-09-06 |

(3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

53603-96-6 ((3b,20S)-Pregn-5-ene-3,20-diol 3-Acetate) 関連製品

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量